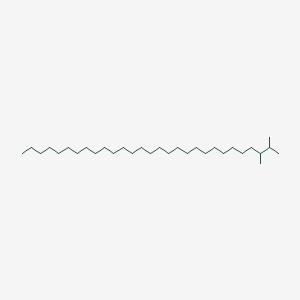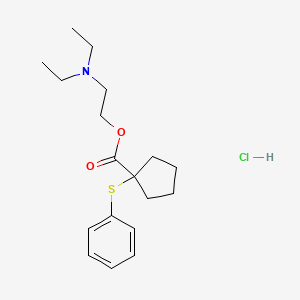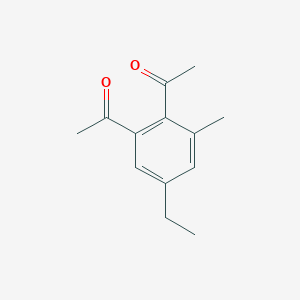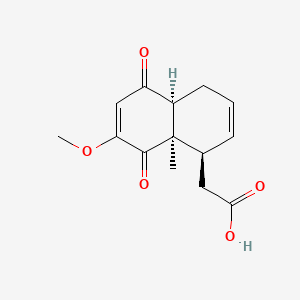![molecular formula C15H21NO4 B14332061 N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide CAS No. 108844-28-6](/img/structure/B14332061.png)
N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide is an organic compound with the molecular formula C14H21NO4 It is characterized by the presence of an acetamide group attached to a propyl chain, which is further connected to a dimethoxyphenyl ring with an acetyl substituent
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of 3-(2-Acetyl-4,5-dimethoxyphenyl)propionic acid: This can be achieved through the reaction of 2-acetyl-4,5-dimethoxybenzaldehyde with malonic acid in the presence of a base, followed by decarboxylation.
Conversion to 3-(2-Acetyl-4,5-dimethoxyphenyl)propionamide: The acid is then converted to the corresponding amide using reagents such as thionyl chloride (SOCl2) and ammonia (NH3).
Acetylation: Finally, the amide is acetylated using acetic anhydride (C4H6O3) to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反応の分析
Types of Reactions
N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the acetamide nitrogen or the aromatic ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Halogenated or nitrated derivatives.
科学的研究の応用
N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity, leading to changes in cellular signaling.
Gene Expression: Influencing gene expression and protein synthesis.
類似化合物との比較
Similar Compounds
- N-(3,4-Dimethoxyphenethyl)acetamide
- N-(2,4-Dimethylphenyl)acetamide
- 3,4-Dimethoxyphenethylamine
Uniqueness
N-[3-(2-Acetyl-4,5-dimethoxyphenyl)propyl]acetamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.
特性
CAS番号 |
108844-28-6 |
|---|---|
分子式 |
C15H21NO4 |
分子量 |
279.33 g/mol |
IUPAC名 |
N-[3-(2-acetyl-4,5-dimethoxyphenyl)propyl]acetamide |
InChI |
InChI=1S/C15H21NO4/c1-10(17)13-9-15(20-4)14(19-3)8-12(13)6-5-7-16-11(2)18/h8-9H,5-7H2,1-4H3,(H,16,18) |
InChIキー |
IGEGBSMILQPNIH-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1=CC(=C(C=C1CCCNC(=O)C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2-Methoxy-5-propylphenyl)propyl]phenol](/img/structure/B14331997.png)

![3-Hydroxy-8-methyl-8-propyl-8-azabicyclo[3.2.1]octan-8-ium iodide](/img/structure/B14332005.png)
![3-[Phenyl(piperidin-1-yl)methyl]pentane-2,4-dione](/img/structure/B14332008.png)

![[Hydroxy(4-nitrophenyl)methyl]propanedinitrile](/img/structure/B14332028.png)
![Hydrazinecarboxaldehyde, 2-[4-(hexyloxy)phenyl]-](/img/structure/B14332037.png)


![(7R,12S)-5-fluoro-7,12-dimethyl-1,2,3,4-tetrahydrobenzo[a]anthracene-7,12-diol](/img/structure/B14332042.png)
![2-{[(3,4-Dichlorophenyl)methoxy]carbonyl}benzoate](/img/structure/B14332045.png)
![Carbamic acid, [2-(3,4-dihydroxyphenyl)ethyl]-, hexyl ester](/img/structure/B14332046.png)


